
tert-Butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H19FN2O2 and a molecular weight of 266.31 g/mol . It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with 4-fluorobenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted azetidine derivatives.
Scientific Research Applications
tert-Butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Researchers use this compound to study the effects of fluorinated azetidine derivatives on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, while the azetidine ring provides structural rigidity. This combination allows the compound to modulate biological pathways effectively, leading to its observed effects in various research applications .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-aminoazetidine-1-carboxylate
- tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate
- tert-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in medicinal chemistry for designing drugs with specific target interactions and improved pharmacokinetic profiles .
Biological Activity
tert-Butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological and psychiatric disorders. Its unique structure, characterized by the presence of a fluorinated phenyl group and an azetidine ring, contributes to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and relevant research findings.
- Molecular Formula : C₁₄H₁₉FN₂O₂
- Molecular Weight : 266.31 g/mol
- CAS Number : 2157889-25-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl moiety enhances binding affinity and selectivity, while the azetidine structure provides necessary rigidity for effective modulation of biological pathways. This interaction can lead to various pharmacological effects, including enzyme inhibition and receptor modulation.
Biological Applications
-
Medicinal Chemistry :
- Used as a building block in synthesizing pharmaceutical compounds targeting neurological disorders.
- Potential applications in developing treatments for psychiatric conditions due to its ability to influence neurotransmitter systems.
-
Organic Synthesis :
- Serves as an intermediate in synthesizing complex organic molecules, including natural products and polymers.
-
Biological Studies :
- Employed in studying enzyme inhibitors and receptor modulators.
- Investigated for its effects on biological systems, including enzyme inhibition and receptor binding assays.
Research Findings
Recent studies have highlighted the compound's promising biological activities:
Table 1: Biological Activity Summary
Study | Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|---|
Study A | MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via p53 activation |
Study B | U-937 (Leukemia) | 0.11 | Inhibits cell proliferation |
Study C | HCT-116 (Colon Cancer) | 13.6 | Microtubule destabilization |
Case Studies
-
Apoptosis Induction :
In vitro studies demonstrated that this compound effectively induces apoptosis in MCF-7 cells, with flow cytometry assays confirming increased levels of p53 expression and caspase-3 cleavage . -
Inhibition of Proliferation :
The compound exhibited significant cytotoxicity against U-937 leukemia cells with an IC₅₀ value of 0.11 µM, indicating potent anti-cancer properties. -
Microtubule Destabilization :
Research indicated that the compound acts similarly to combretastatin-A4, a known microtubule destabilizing agent, leading to reduced cell viability in HCT-116 colon cancer cells.
Properties
IUPAC Name |
tert-butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-13(2,3)19-12(18)17-8-14(16,9-17)10-4-6-11(15)7-5-10/h4-7H,8-9,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATKWTYVFMHKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.